
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is a synthetic organic compound that belongs to the thiazolidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-methylbenzenesulfonyl chloride with trichloromethylthioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or trichloromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfonyl and thiazolidine groups may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Trichloromethylthioamide: Another precursor used in the synthesis.
Thiazolidine-2-thione: A related compound with similar structural features.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the sulfonyl and trichloromethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112252-26-3 |
|---|---|
Molecular Formula |
C11H10Cl3NO2S3 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-(trichloromethyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C11H10Cl3NO2S3/c1-7-2-4-8(5-3-7)20(16,17)15-9(11(12,13)14)6-19-10(15)18/h2-5,9H,6H2,1H3 |
InChI Key |
ZCZIKBLENJFBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CSC2=S)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
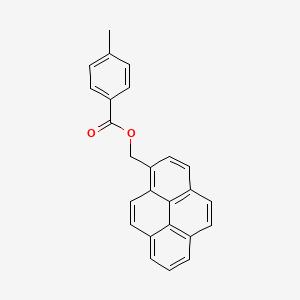
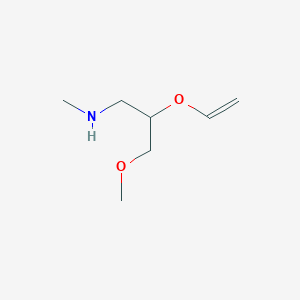
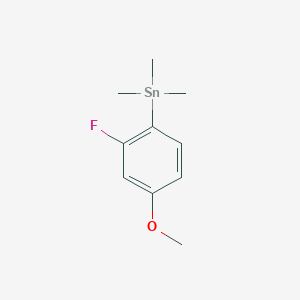

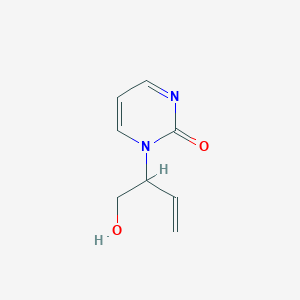
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
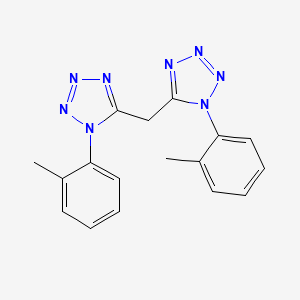
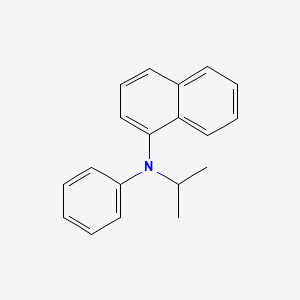

methanone](/img/structure/B14318293.png)
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
